![molecular formula C16H24N2O3 B2556700 Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate CAS No. 1260592-17-3](/img/structure/B2556700.png)
Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate
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Description
Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrrolidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various fields of research.
Scientific Research Applications
1. Structural and Conformational Studies
The structural and conformational aspects of similar compounds to Tert-butyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-ylcarbamate have been extensively studied. For instance, the pyrrolidinone ring in tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate is in an envelope conformation, demonstrating the spatial arrangement of similar molecular structures (Mohammat et al., 2008).
2. Potential Antiinflammatory Activities
Compounds related to this compound have been synthesized and evaluated for their antiinflammatory and analgesic properties. Some of these compounds have shown dual inhibitory activity and possess equipotent antiinflammatory activities to known drugs, indicating their potential in medical research (Ikuta et al., 1987).
3. Importance in Crystallography
The compound's structural features, such as hydrogen bonding and molecular orientation, are significant in crystallography. For example, studies involving similar compounds have highlighted the role of hydrogen bonds in defining crystal structures and the orientation of functional groups (Baillargeon et al., 2014).
4. Synthetic Chemistry Applications
These compounds are pivotal in synthetic chemistry for producing various derivatives and intermediates. Their structural complexity offers diverse reactivity patterns that are valuable for synthesizing new chemical entities (Wasserman et al., 2004).
5. Interaction with Other Chemical Entities
Understanding the interaction of such compounds with other chemical entities, like radicals or other functional groups, is crucial. For example, studies have explored how tert-butoxy radicals interact with phenols, providing insights into the reactivity of similar structures (Das et al., 1981).
6. Role in Pharmaceutical Synthesis
These compounds are often intermediates or key components in the synthesis of pharmaceuticals. Their structural features make them suitable for developing novel drugs with specific therapeutic targets (Tokuhara et al., 2018).
7. Photodegradation Studies
Research on similar compounds includes their photodegradation pathways, which is essential for understanding their stability and environmental impact (Stefan et al., 2000).
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSMEQMZHLYMM-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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